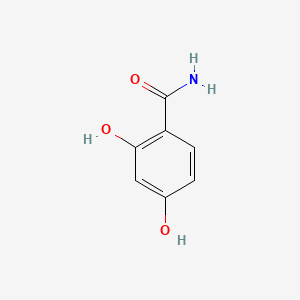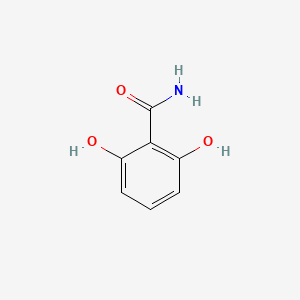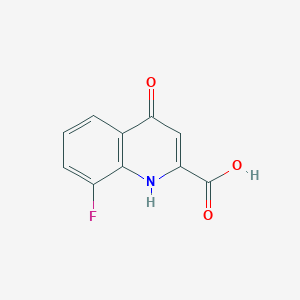
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H6FNO3 . It is a tridentate chelating agent and is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen .
Synthesis Analysis
The synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid involves a reaction with methylester and NaOH . The yield of this reaction is reported to be 91% .Molecular Structure Analysis
The molecular weight of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is 207.2 . Its IUPAC name is 8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid . The compound has 5 H-Bond acceptors and 2 H-Bond donors .Chemical Reactions Analysis
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid reacts with 2-aminophenol to form a benzoxazole derivative, which can undergo fluorescence quenching in water . This makes it a viable candidate for developing a probe for detecting water in aprotic organic solvents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.2 and a molecular formula of C10H6FNO3 . It has 5 H-Bond acceptors and 2 H-Bond donors . The exact physical properties such as melting point, boiling point, and density are not provided in the retrieved information .Applications De Recherche Scientifique
- Field : Medicinal Chemistry
- Application Summary : 8-Hydroxyquinoline derivatives are known as a type of “privileged structure”, possessing a rich diversity of biological properties . They can bind to a diverse range of targets with high affinities, thus benefiting the discovery of novel bioactive agents .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and target being studied. This typically involves structural modifications of functional groups .
- Results or Outcomes : Numerous investigations have demonstrated that this privileged structure should be further exploited for therapeutic applications in the future .
- Field : Organic Synthesis
- Application Summary : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
- Methods of Application : The synthesis of 8-HQ derivatives involves various synthetic strategies .
- Results or Outcomes : Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
Pharmacological Applications
Synthesis and Biological Activity
- Field : Microbiology
- Application Summary : 8-Hydroxyquinoline and its derivatives have demonstrated antimicrobial effects . They can act as potent inhibitors against various types of bacteria and fungi .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and target microorganism being studied .
- Results or Outcomes : The inhibition percentages of radial growth against all of these fungi for certain 8-Hydroxyquinoline derivatives were found to be between 49-90% at 200 µg/mL concentration .
- Field : Oncology
- Application Summary : 8-Hydroxyquinoline and its derivatives have shown anticancer properties . They can act as potent inhibitors against various types of cancer cells .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and target cancer cell being studied .
- Results or Outcomes : Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
- Field : Neurology
- Application Summary : 8-Hydroxyquinoline and its derivatives can act as iron-chelators for neuroprotection .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and target neurological condition being studied .
- Results or Outcomes : These compounds have shown potential in the treatment of neurodegenerative diseases .
- Field : Analytical Chemistry
- Application Summary : Certain derivatives of 8-Hydroxyquinoline can undergo fluorescence quenching in water .
- Methods of Application : This property makes them viable candidates for developing a probe for detecting water in aprotic organic solvents .
- Results or Outcomes : The specific results or outcomes would depend on the specific derivative and experimental conditions .
Antimicrobial Applications
Anticancer Applications
Neuroprotection Applications
Fluorescence Quenching Applications
Safety And Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDWWYQQPBCMQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640743 |
Source


|
| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-4-hydroxyquinoline-2-carboxylic acid | |
CAS RN |
36308-79-9 |
Source


|
| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

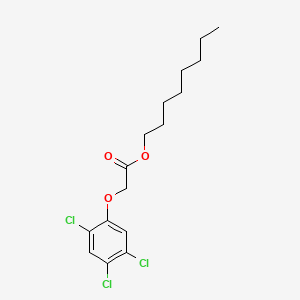
![2-Methylnaphtho[1,2-d]thiazole](/img/structure/B1346592.png)
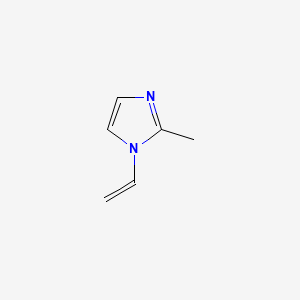
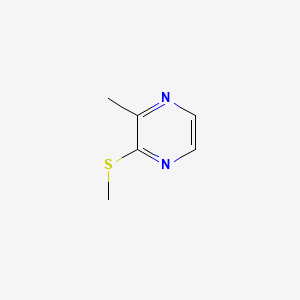
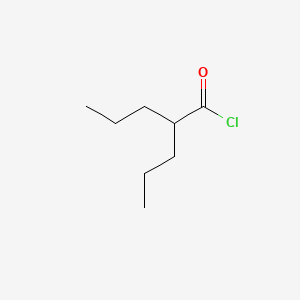
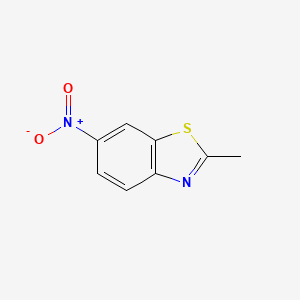
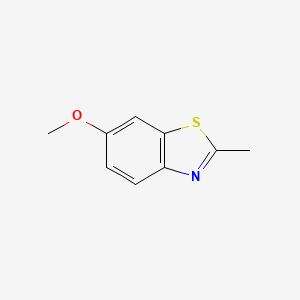
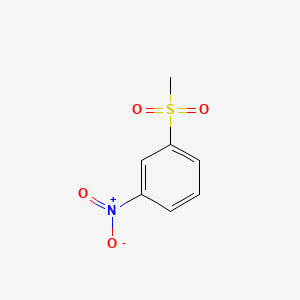
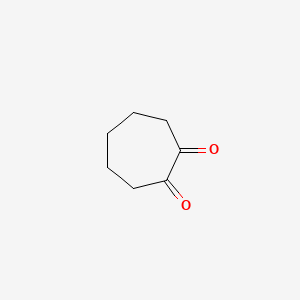
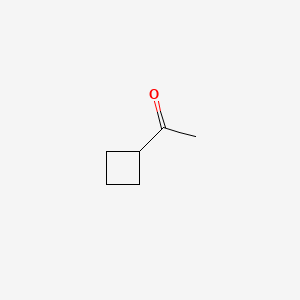
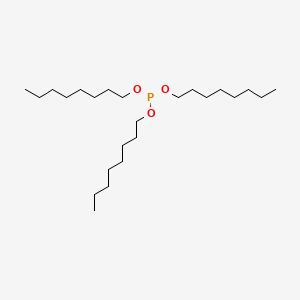
![N-[3-(Trimethoxysilyl)propyl]aniline](/img/structure/B1346609.png)
